molecular formula C15H17N3O3 B2821763 1-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-methoxyethanone CAS No. 2034323-82-3

1-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-methoxyethanone

Cat. No.: B2821763
CAS No.: 2034323-82-3
M. Wt: 287.319
InChI Key: SAGRMZAIBDSYBM-UHFFFAOYSA-N
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Description

1-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-methoxyethanone is a heterocyclic compound featuring a pyrrolidine core substituted with a phenyl group at the 4-position and a 1,2,4-oxadiazole ring at the 3-position. The methoxyethanone moiety at the 1-position contributes to its unique electronic and steric properties.

The 1,2,4-oxadiazole ring is known for its metabolic stability and hydrogen-bonding capabilities, which often enhance bioavailability and binding affinity in drug-like molecules.

Properties

IUPAC Name

2-methoxy-1-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-20-9-14(19)18-7-12(11-5-3-2-4-6-11)13(8-18)15-16-10-21-17-15/h2-6,10,12-13H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGRMZAIBDSYBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CC(C(C1)C2=NOC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It’s known that 1,2,4-oxadiazole derivatives, a key component of this compound, have been synthesized and evaluated asacetylcholinesterase inhibitors . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting this enzyme, the compound could potentially increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.

Result of Action

The molecular and cellular effects of the compound’s action would likely involve an increase in acetylcholine levels in the synaptic cleft due to the inhibition of acetylcholinesterase. This could potentially enhance cholinergic neurotransmission, affecting various physiological functions such as memory and learning.

Biochemical Analysis

Biochemical Properties

It is known that oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen. This property could potentially influence the interactions of 1-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-methoxyethanone with enzymes, proteins, and other biomolecules.

Biological Activity

The compound 1-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-methoxyethanone is a complex organic molecule that features a unique combination of an oxadiazole ring and a pyrrolidine structure. This structural configuration is known to impart significant biological activity, making it a subject of interest in medicinal chemistry. This article reviews the biological activities associated with this compound, supported by diverse research findings and case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

C14H16N4O2\text{C}_{14}\text{H}_{16}\text{N}_4\text{O}_2

This structure consists of:

  • A pyrrolidine core, which is versatile in medicinal applications.
  • An oxadiazole ring known for its biological activity.
  • A methoxy group that may enhance solubility and bioavailability.

Antimicrobial Activity

Research has shown that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of oxadiazole have demonstrated effectiveness against various bacterial strains such as Salmonella typhi and Bacillus subtilis. The specific activity of this compound has not been extensively documented; however, related compounds have shown moderate to strong antibacterial effects, suggesting potential in this area .

Enzyme Inhibition

Studies on similar oxadiazole derivatives have indicated their potential as inhibitors of key enzymes such as acetylcholinesterase (AChE) and urease. For example, compounds with similar structures have been reported to exhibit strong inhibitory activity against urease with IC50 values significantly lower than standard inhibitors . This suggests that this compound may also possess enzyme inhibition capabilities worth investigating.

Synthesis and Testing

In a study focusing on the synthesis of oxadiazole derivatives, various compounds were evaluated for their biological activities. The synthesized compounds demonstrated a range of activities including:

  • Antibacterial : Moderate to strong activity against selected strains.
  • Enzyme Inhibition : Significant inhibition of urease and AChE activity.

The results indicated that structural modifications could enhance biological efficacy .

Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction of oxadiazole derivatives with biological targets. These studies suggest that the binding affinity of these compounds to specific receptors or enzymes could correlate with their observed biological activities. For instance, docking simulations have shown favorable interactions with amino acids in active sites of target proteins, indicating potential therapeutic applications .

Comparative Analysis

To provide a clearer understanding of the biological activities associated with this compound compared to similar compounds, the following table summarizes key findings:

Compound Biological Activity IC50 (µM) Notes
This compoundAntibacterial (predicted)N/AFurther studies needed
Oxadiazole derivative AStrong AChE inhibitor2.14 ± 0.003Effective against Bacillus subtilis
Oxadiazole derivative BModerate antibacterial6.28 ± 0.003Effective against Salmonella typhi

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-methoxyethanone with three structurally related compounds (Table 1), focusing on molecular features, biological activity, and pharmacokinetic properties.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) logP (Predicted) Notable Biological Activity
This compound (Target) Pyrrolidine + 1,2,4-oxadiazole 4-phenyl, 3-(1,2,4-oxadiazol-3-yl), 2-methoxyethanone ~317.36 1.8–2.5 Potential kinase inhibition (inferred)
4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile Pyridin-2(1H)-one 4-bromophenyl, 4-hydroxy-3-methoxyphenyl, cyano ~413.24 2.9–3.4 Antioxidant (79.05% activity at 12 ppm)
1-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-methoxyethanone Piperidine + imidazo-pyrrolo-pyrazine 4-methylpiperidine, imidazo-pyrrolo-pyrazine, methoxyethanone ~394.43 1.2–1.7 Patent-listed (therapeutic target undisclosed)
(2E)-3-(4-methoxyphenyl)-1-{4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}prop-2-en-1-one Chalcone derivative 4-methoxyphenyl, pyrrolidinyl diazenyl ~377.44 3.0–3.5 Antibacterial (moderate inhibition)

Structural and Electronic Differences

  • Heterocyclic Core: The target compound’s pyrrolidine-oxadiazole hybrid contrasts with the pyridin-2(1H)-one core in derivatives, which exhibit higher antioxidant activity due to phenolic hydroxyl groups. The oxadiazole’s electron-withdrawing nature may reduce redox activity compared to pyridinones .
  • Substituent Effects: The methoxyethanone group in the target compound likely enhances solubility compared to the bromophenyl and cyano groups in derivatives, which increase lipophilicity and membrane permeability .
  • Patent Compounds () : The imidazo-pyrrolo-pyrazine core in patent derivatives suggests a focus on kinase or nucleic acid interactions, differing from the target compound’s simpler oxadiazole system .

Pharmacokinetic and ADMET Properties

  • logP and Solubility : The target compound’s predicted logP (1.8–2.5) suggests moderate lipophilicity, balancing blood-brain barrier penetration and renal clearance. This contrasts with the chalcone derivative’s higher logP (3.0–3.5), which may increase toxicity risks .

Research Findings and Gaps

  • Molecular Docking: While highlights pyridinone derivatives’ docking affinity for bacterial enzymes (e.g., Staphylococcus aureus), similar studies for the target compound are lacking.
  • Synthetic Accessibility: The target compound’s synthesis likely requires multi-step heterocyclic coupling, contrasting with the one-pot cyclization routes used for pyridinones in . Yield optimization remains a challenge .

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